molecular formula C15H14N4O3S B11001540 N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetamide

N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetamide

Cat. No.: B11001540
M. Wt: 330.4 g/mol
InChI Key: ATDPWYNNWKPYRM-UHFFFAOYSA-N
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Description

N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetamide is a synthetic organic compound that features a thiazole ring, a furan ring, and a pyridazinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetamide typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Thiazole Ring: Starting with a suitable precursor such as 2-aminothiazole, the thiazole ring is functionalized with methyl groups at the 4 and 5 positions.

    Synthesis of the Pyridazinone Moiety: The pyridazinone ring is synthesized through a cyclization reaction involving hydrazine and a suitable diketone.

    Coupling of the Furan Ring: The furan ring is introduced via a condensation reaction with an appropriate aldehyde or ketone.

    Final Coupling Reaction: The thiazole, pyridazinone, and furan intermediates are coupled through an amide bond formation, typically using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The pyridazinone moiety can be reduced to form dihydropyridazines.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Electrophiles such as halogens (Cl₂, Br₂) or nitro groups (NO₂) under mild conditions.

Major Products

    Oxidation: Formation of furanones.

    Reduction: Formation of dihydropyridazines.

    Substitution: Formation of halogenated or nitrated thiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

In biological research, N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetamide may be studied for its potential bioactivity. It could serve as a lead compound in the development of new drugs targeting specific enzymes or receptors.

Medicine

In medicine, this compound might exhibit pharmacological properties such as anti-inflammatory, antimicrobial, or anticancer activities. Its structure suggests potential interactions with biological macromolecules, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced stability or reactivity.

Mechanism of Action

The mechanism by which N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetamide exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or DNA. The thiazole and pyridazinone rings could facilitate binding to active sites, while the furan ring might enhance lipophilicity and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its combination of three distinct heterocyclic rings, which can confer unique chemical and biological properties

Properties

Molecular Formula

C15H14N4O3S

Molecular Weight

330.4 g/mol

IUPAC Name

N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]acetamide

InChI

InChI=1S/C15H14N4O3S/c1-9-10(2)23-15(16-9)17-13(20)8-19-14(21)6-5-11(18-19)12-4-3-7-22-12/h3-7H,8H2,1-2H3,(H,16,17,20)

InChI Key

ATDPWYNNWKPYRM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CO3)C

Origin of Product

United States

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